4-{2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
Properties
IUPAC Name |
4-[2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-12-18-13-16(20-14)22-4-6-24(7-5-22)17-19-3-2-15(21-17)23-8-10-25-11-9-23/h2-3,12-13H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUSHPRXKVJOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.36 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a piperazine group substituted with a methylpyrazine derivative, which may contribute to its biological properties.
The biological activity of 4-{2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and offering therapeutic potential in neuropharmacology.
- DNA Binding : Preliminary studies suggest that derivatives of similar structures can bind to DNA, which may lead to antitumor activity by disrupting replication or transcription processes.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| Compound B | A549 (Lung) | 3.8 | DNA intercalation |
| 4-{2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine | TBD | TBD | TBD |
Antimicrobial Activity
In vitro studies have demonstrated that related compounds possess antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
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Case Study 1: Anticancer Potential
- A study evaluated the effects of various piperazine derivatives on human cancer cell lines. The results indicated that modifications in the substituent groups significantly influenced cytotoxicity, with some derivatives showing IC50 values below 10 µM against aggressive cancer types.
-
Case Study 2: Neuropharmacological Effects
- Another investigation focused on the neuropharmacological effects of similar morpholine derivatives, revealing their potential as anxiolytic agents through modulation of serotonin receptors.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent in various diseases, particularly in oncology and neurology. Its ability to interact with specific biological targets makes it suitable for the following applications:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth by targeting pathways involved in cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
- Neurological Disorders : The piperazine moiety is often associated with central nervous system activity, making this compound a candidate for the treatment of anxiety and depression. Studies have suggested that such compounds can modulate neurotransmitter systems, providing relief from symptoms associated with these disorders .
Biochemical Research
In biochemical studies, this compound serves as a tool for investigating enzyme interactions and cellular signaling pathways. It has been employed to study:
- Protein Kinase Inhibition : The compound's structure suggests potential inhibition of kinases involved in signal transduction pathways, which are crucial for cellular responses to growth factors and hormones .
- Receptor Modulation : Its ability to bind to various receptors can help elucidate mechanisms underlying receptor-mediated signaling processes, which are fundamental in pharmacology .
Case Study 1: Anticancer Efficacy
A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for developing new anticancer therapeutics based on this scaffold.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the anxiolytic properties of related compounds containing piperazine rings. Behavioral tests in rodent models indicated that these compounds could reduce anxiety-like behaviors, suggesting their potential use in treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives in the pyrimidine and pyrazine families. Below is a comparative analysis based on substituents, pharmacological properties, and synthesis routes:
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 4-{2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine?
- Methodology : The synthesis involves multi-step organic reactions. Key steps include:
-
Core construction : Pyrimidine ring formation via cyclization of precursors under acidic/basic conditions (e.g., using HCl or KOH as catalysts) .
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Piperazine coupling : Nucleophilic substitution at the pyrimidine C2 position with a pre-synthesized 4-(6-methylpyrazin-2-yl)piperazine intermediate.
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Morpholine introduction : Reaction with morpholine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .
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Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol .
Reaction Step Key Conditions Yield (%) Reference Pyrimidine cyclization KOH, EtOH, 70°C 65–70 Piperazine coupling DMF, 100°C, 12h 55–60 Morpholine addition DMSO, 80°C, 8h 75–80
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., δ 2.42 ppm for piperazine protons, δ 3.52 ppm for morpholine protons) .
- LCMS (ESI) : Verify molecular weight (e.g., [M+H]+ = 425.2 g/mol) .
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How can researchers optimize the yield of the piperazine coupling step while minimizing byproducts?
- Methodology :
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or CuI for Ullmann-type couplings .
- Solvent effects : Compare DMF vs. NMP for solubility and reaction efficiency.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 120°C for 2h vs. 12h conventional heating) .
- Data contradiction : Higher temperatures (>100°C) may degrade the pyrimidine core, necessitating a balance between speed and stability .
Q. How to resolve discrepancies in reported biological activity data across similar piperazine-pyrimidine-morpholine derivatives?
- Methodology :
- Target profiling : Use kinase/GPCR screening panels to identify off-target interactions .
- Structural analogs : Compare substituent effects (e.g., 6-methylpyrazine vs. 4-fluorophenyl on piperazine) using molecular docking .
- Assay standardization : Control for variables like cell line viability (e.g., HEK293 vs. HeLa) and ATP concentration in enzymatic assays .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use tools like SwissADME or Schrödinger QikProp to estimate logP (1.8–2.2), solubility (<10 μM), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding stability with targets like serotonin receptors (5-HT1A/2A) or PI3K kinases .
Q. How to design structure-activity relationship (SAR) studies to improve metabolic stability?
- Methodology :
- Substituent modification : Replace the pyrazine methyl group with trifluoromethyl (to reduce CYP2D6 metabolism) .
- Bioisosteric replacement : Swap morpholine with thiomorpholine or piperidine to alter lipophilicity .
- In vitro microsomal assays : Compare half-life (t½) in human liver microsomes for derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
